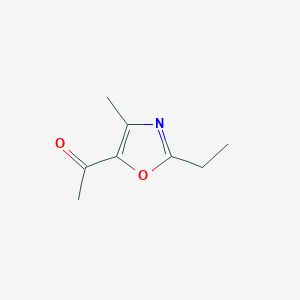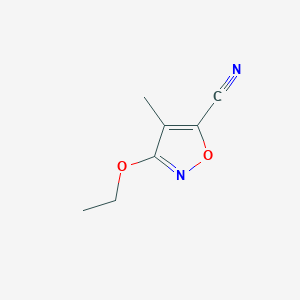
(4-Methylthiophenyl)methyl phenyl sulfonium triflate
描述
(4-Methylthiophenyl)methyl phenyl sulfonium triflate, also known as (4-Methylthiophenyl)methyl phenyl sulfonium trifluoromethanesulfonate, is a chemical compound with the empirical formula C15H15F3O3S3 and a molecular weight of 396.47 g/mol . This compound is known for its role as a cationic photoinitiator and photoacid generator .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methylthiophenyl)methyl phenyl sulfonium triflate typically involves the reaction of (4-Methylthiophenyl)methyl phenyl sulfonium chloride with trifluoromethanesulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired triflate salt .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the same reaction principles as in laboratory settings, with additional steps for purification and quality control to meet industrial standards .
化学反应分析
Types of Reactions
(4-Methylthiophenyl)methyl phenyl sulfonium triflate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonium group to a sulfide.
Substitution: The sulfonium group can participate in nucleophilic substitution reactions, where the triflate anion is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted sulfonium salts .
科学研究应用
(4-Methylthiophenyl)methyl phenyl sulfonium triflate has several scientific research applications:
作用机制
The mechanism of action of (4-Methylthiophenyl)methyl phenyl sulfonium triflate involves the generation of acid upon exposure to UV light. This photoacid generation leads to the initiation of cationic polymerization reactions. The molecular targets include the monomers in the polymerization process, and the pathways involve the formation of reactive cationic species that propagate the polymer chain growth .
相似化合物的比较
Similar Compounds
- Triphenylsulfonium triflate
- (4-Phenylthiophenyl)diphenylsulfonium triflate
- (4-Iodophenyl)diphenylsulfonium triflate
- (4-Phenoxyphenyl)diphenylsulfonium triflate
Uniqueness
(4-Methylthiophenyl)methyl phenyl sulfonium triflate is unique due to its specific structure, which imparts distinct photoinitiating and photoacid generating properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for various applications in polymer chemistry and material science .
属性
IUPAC Name |
methyl-(4-methylsulfanylphenyl)-phenylsulfanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15S2.CHF3O3S/c1-15-12-8-10-14(11-9-12)16(2)13-6-4-3-5-7-13;2-1(3,4)8(5,6)7/h3-11H,1-2H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMQHKIRYKSFQC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)[S+](C)C2=CC=CC=C2.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10444895 | |
| Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187868-29-7 | |
| Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10444895 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methylthiophenyl)methyl phenyl sulfonium triflate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (4-Methylthiophenyl)methyl phenyl sulfonium triflate enable the self-patterning of ZTO thin films?
A1: this compound acts as a photoacid generator (PAG) in this process. Upon UV irradiation, the PAG undergoes photolysis, generating protons (H+) []. These protons then interact with the metal-containing ligands within the ZTO precursor solution. This interaction leads to a change in the solubility of the precursor, specifically making the UV-exposed areas insoluble in the developing solvent. This differential solubility allows for the removal of the unexposed precursor material during the development step, leaving behind the desired pattern of ZTO on the substrate []. This process ultimately allows for the direct patterning of the ZTO material without the need for traditional photolithography techniques.
Q2: What are the advantages of using a photoacid generator like this compound for this application?
A2: Utilizing a PAG like this compound offers several advantages for fabricating ZTO thin films:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















![2-[(3-Bromobenzyl)oxy]benzaldehyde](/img/structure/B63672.png)
